
AFP-464 free base
描述
准备方法
The synthesis of AFP-464 free base involves multiple steps, starting with the preparation of the aminoflavone core structure. The synthetic route typically includes the following steps:
Formation of the flavone core: This involves the cyclization of appropriate precursors to form the flavone structure.
Introduction of amino groups: Amino groups are introduced through nitration followed by reduction.
Fluorination: Fluorine atoms are introduced using appropriate fluorinating agents under controlled conditions.
Final assembly: The final product is obtained through purification and crystallization processes.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, ensuring purity and consistency of the final product.
化学反应分析
AFP-464 free base undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the amino groups or other functional groups within the molecule.
Substitution: Halogen substitution reactions can be performed to introduce or replace fluorine atoms.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and fluorinating agents like diethylaminosulfur trifluoride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Chemical Properties and Mechanism of Action
Chemical Structure:
- Molecular Formula: C₁₈H₁₈N₂O₄
- Molecular Weight: 348.35 g/mol
Mechanism of Action:
AFP-464 exerts its effects by activating the AhR pathway, which influences gene expression related to cell growth and apoptosis. Upon activation, AhR translocates to the nucleus and regulates genes involved in cellular processes. Notably, AFP-464 is metabolized into forms that bind covalently to DNA, leading to p53 activation and subsequent apoptosis in cancer cells .
Chemistry
AFP-464 serves as a model compound for studying:
- The effects of fluorination and amino group modifications on flavone derivatives.
- The reactivity patterns typical of compounds interacting with biological receptors.
Biology
Research indicates that AFP-464 influences cellular pathways involving:
- Hypoxia-inducible factor 1-alpha (HIF-1α).
- Aryl hydrocarbon receptor pathways, impacting various cellular functions.
Medicine
AFP-464 has shown potential as an antitumor agent:
- Clinical Trials: Currently undergoing Phase 2 trials for estrogen receptor-positive breast cancer, demonstrating significant antitumor activity in preclinical models .
- Efficacy: Exhibited unique growth inhibitory activity across multiple cancer cell lines, including breast, ovarian, lung, and renal cancers .
Table 1: Summary of Preclinical Studies on AFP-464
Study Type | Cancer Type | Administration Route | Results |
---|---|---|---|
Xenograft Studies | Breast Cancer | Intravenous | Significant tumor growth inhibition observed |
Xenograft Studies | Renal Cancer | Intravenous | Demonstrated effective tumor suppression |
In Vitro Studies | Various Tumors | Cell Culture | Induced apoptosis in cell lines at low doses |
Table 2: Clinical Trial Overview
Trial Phase | Cancer Type | Primary Endpoint | Status |
---|---|---|---|
Phase 2 | Estrogen Receptor-positive Breast Cancer | Clinical Benefit Response Percentage | Ongoing |
Phase 1 | Solid Tumors | Safety and Tolerability | Completed |
Case Study 1: Efficacy in Breast Cancer
A randomized Phase 2 study initiated by Tigris Pharmaceuticals evaluated AFP-464's effectiveness in patients with estrogen receptor-positive breast cancer. The trial aims to correlate AhR biomarker status with treatment response, highlighting the potential for personalized medicine approaches .
Case Study 2: Mechanism Exploration
Preclinical investigations have shown that AFP-464 induces apoptosis through its metabolites binding to DNA. This mechanism was particularly evident in xenograft models where tumors with cytoplasmic AhR localization were more sensitive to treatment compared to those with nuclear localization .
作用机制
AFP-464 free base exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. Upon activation, AhR translocates to the nucleus, where it influences the expression of various genes involved in cell growth and apoptosis. This compound is converted to metabolites that covalently bind to DNA, resulting in the activation of the p53 pathway and induction of apoptosis. This mechanism is particularly effective in certain cancer cell lines, leading to growth arrest and cell death .
相似化合物的比较
AFP-464 free base is unique due to its dual activity as a HIF-1α inhibitor and AhR activator. Similar compounds include:
Acriflavine Hydrochloride: Another HIF-1α inhibitor with different structural properties.
Oltipraz: A synthetic dithiolethione with chemopreventive properties, also targeting HIF pathways.
Cinnamaldehyde: Known for its anti-inflammatory and anticancer effects, it also inhibits HIF-1α but through different mechanisms
These compounds share some functional similarities with this compound but differ in their specific molecular targets and pathways, highlighting the uniqueness of this compound in its dual inhibitory and activatory roles.
生物活性
Overview
AFP-464 free base is a novel compound derived from aminoflavone, known for its unique dual action as a hypoxia-inducible factor 1-alpha (HIF-1α) inhibitor and aryl hydrocarbon receptor (AhR) activator . This compound has been primarily investigated for its potential as an antitumor agent, particularly in estrogen receptor-positive (ER+) breast cancer. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.
AFP-464 exerts its biological effects through two primary pathways:
- HIF-1α Inhibition : By inhibiting HIF-1α, AFP-464 disrupts the cellular response to hypoxia, which is often exploited by tumors to survive in low-oxygen environments. This inhibition can lead to reduced tumor growth and metastasis.
- AhR Activation : Upon activation, AhR translocates to the nucleus and influences the expression of genes involved in cell growth and apoptosis. AFP-464 is metabolized into compounds that can covalently bind to DNA, activating the p53 pathway and inducing apoptosis in cancer cells .
In Vitro Studies
The biological activity of AFP-464 has been extensively studied in various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:
In Vivo Studies
In vivo studies have demonstrated the antitumor efficacy of AFP-464 using xenograft models:
- Breast Cancer Models : AFP-464 showed significant tumor growth inhibition in mice bearing ER+ breast cancer xenografts.
- Renal Cancer Models : Similar inhibitory effects were observed in renal cancer models, indicating broad-spectrum antitumor activity .
Case Studies
Several clinical trials and experimental studies have highlighted the therapeutic potential of AFP-464:
- Phase II Clinical Trial : A randomized trial was initiated to evaluate AFP-464's efficacy in ER+ breast cancer patients, focusing on clinical benefit responses and potential to overcome endocrine resistance .
- Synergistic Effects with Other Agents : Research indicates that AFP-464 may work synergistically with other chemotherapeutic agents like vorinostat, enhancing its cytotoxic effects in resistant breast cancer cell lines .
常见问题
Basic Research Questions
Q. What are the primary methodologies for synthesizing AFP-464 free base, and how do researchers ensure purity and reproducibility?
- Answer : Synthesis typically involves multi-step organic reactions, with purification steps like column chromatography or recrystallization. Researchers validate purity using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., ≥95% purity threshold) and confirm structural integrity via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Reproducibility is ensured by documenting reaction conditions (temperature, solvent ratios, catalysts) and adhering to protocols like ICH Q11 guidelines for pharmaceutical development .
Q. Which characterization techniques are most effective for confirming the molecular structure of this compound?
- Answer : A combination of spectroscopic and chromatographic methods is critical:
- NMR (¹H, ¹³C) for functional group analysis.
- FT-IR to identify bond vibrations (e.g., amine or carbonyl groups).
- X-ray Diffraction (XRD) for crystalline structure determination.
- HPLC-MS for molecular weight confirmation and impurity profiling.
Cross-validation across these methods minimizes analytical bias .
Q. How is the mechanism of action (MoA) of this compound investigated in preclinical studies?
- Answer : Researchers use in vitro assays (e.g., cell viability assays, Western blotting for protein targets) and in vivo models (xenografts in rodents) to study MoA. Dose-response curves and IC50 values are calculated to quantify potency. Target engagement is validated via siRNA knockdown or CRISPR-Cas9 gene editing to confirm pathway dependency .
Q. What pharmacokinetic parameters are critical for evaluating this compound in early-phase trials?
- Answer : Key parameters include:
- Cmax (maximum plasma concentration).
- AUC (area under the curve for drug exposure).
- Half-life (t½) and clearance rate .
- Volume of Distribution (Vd) .
These are measured using LC-MS/MS for plasma sample analysis, with non-compartmental modeling for data interpretation .
Q. How do researchers optimize the bioavailability of this compound in formulation studies?
- Answer : Strategies include:
- Salt formation or co-crystallization to enhance solubility.
- Nanoemulsions or liposomal encapsulation for controlled release.
- Excipient screening (e.g., surfactants, polymers) to stabilize the compound.
Bioavailability is assessed through comparative pharmacokinetic studies in animal models .
Advanced Research Questions
Q. How can contradictions in pharmacokinetic data for this compound across studies be resolved methodologically?
- Answer : Contradictions often arise from variability in study design (e.g., species differences, dosing regimens). Researchers should:
- Conduct meta-analyses using PRISMA guidelines to identify confounding factors.
- Standardize protocols (e.g., FDA Bioanalytical Method Validation).
- Perform in vitro-in vivo correlation (IVIVC) studies to bridge discrepancies .
Q. What experimental designs are suitable for studying synergistic effects of this compound with other therapeutics?
- Answer : Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Designs include:
- Factorial designs to test multiple drug ratios.
- Isobolograms for dose-effect analysis.
- Longitudinal studies to monitor resistance development.
Statistical tools like ANOVA and Tukey’s post-hoc tests validate significance .
Q. How can researchers validate target specificity of this compound in complex biological systems?
- Answer : Employ omics approaches :
- Transcriptomics (RNA-seq) to identify differentially expressed genes.
- Proteomics (SILAC or TMT labeling) for protein interaction networks.
- CRISPR-Cas9 screens to pinpoint genetic dependencies.
False-discovery rates (FDR) are controlled using Benjamini-Hochberg corrections .
Q. What theoretical frameworks guide the investigation of this compound’s resistance mechanisms?
- Answer : Frameworks include:
- Clonal Evolution Theory to model tumor heterogeneity.
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling to link drug exposure to resistance.
- Systems Biology to map adaptive signaling pathways.
These are integrated with in vitro persistence assays and patient-derived organoids .
Q. How should stability studies for this compound be designed to meet regulatory standards?
- Answer : Follow ICH Q1A guidelines:
- Forced degradation studies under stress conditions (heat, light, humidity).
- Long-term stability testing (e.g., 12-24 months at 25°C/60% RH).
- Analytical stability-indicating methods (e.g., HPLC with photodiode array detection).
Data are analyzed using Arrhenius equations to predict shelf-life .
Q. Methodological Considerations Table
属性
IUPAC Name |
(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O3/c1-10-18(24)20(28)17-15(30)9-16(32-21(17)19(10)25)11-5-6-14(12(23)8-11)29-22(31)13(27)4-2-3-7-26/h5-6,8-9,13H,2-4,7,26-28H2,1H3,(H,29,31)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWJKUICJXPKFQ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCN)N)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196970 | |
Record name | AFP-464 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
468719-52-0 | |
Record name | AFP-464 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0468719520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AFP-464 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFP-464 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3HFV0VQ36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。